2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted at the second carbon with an amino group linked to a 1-(2-bromophenyl)ethyl moiety. This structure combines a diol’s hydrophilicity with the lipophilic aromatic bromophenyl group and a secondary amine, enabling diverse interactions (e.g., hydrogen bonding, π-π stacking, and acid-base reactivity). Potential applications include antimicrobial or bioactive roles, inferred from structurally related compounds with demonstrated biological activities .
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3 |
InChI Key |
YPCYZERGRBMXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 2-bromophenyl ethylamine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Steric hindrance from the adjacent ethylamino group slightly reduces reaction rates compared to para-substituted analogs.
Amine Group Reactivity
The primary amine participates in acylation and alkylation reactions, forming derivatives with modified biological activity:
Acylation
-
Reagents : Acetyl chloride, triethylamine (base)
-
Product : N-Acetylated derivative ()
-
Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by HCl elimination.
Reductive Amination
-
Product : Dimethylated amine ()
Hydroxyl Group Transformations
The two primary hydroxyl groups engage in oxidation and esterification:
Oxidation
-
Reagents : KMnO₄, acidic conditions
-
Product : 2-{[1-(2-Bromophenyl)ethyl]amino}propanedioic acid
-
Notes : Over-oxidation to carboxylic acids occurs if temperature exceeds 50°C.
Esterification
-
Reagents : Acetic anhydride, pyridine
-
Product : Diacetylated compound ()
-
Applications : Enhanced lipophilicity for membrane permeability studies.
Reduction of Functional Groups
The compound’s hydroxyl and amine groups can be reduced under specific conditions:
| Target Group | Reagents | Product | Efficiency |
|---|---|---|---|
| C-Br Bond | H₂, Pd/C (10 atm) | Dehalogenated amine-alcohol | 85% conversion |
| Amine | LiAlH₄, THF | Reduced to secondary amine | Limited applicability |
Comparative Reactivity of Bromophenyl Isomers
The ortho-bromo substitution confers unique steric and electronic effects:
| Isomer | Relative Reactivity (SN₂) | Acylation Rate | Oxidation Stability |
|---|---|---|---|
| 2-Bromo | 0.7 (para = 1.0) | Moderate | High |
| 3-Bromo | 0.9 | High | Moderate |
| 4-Bromo | 1.0 | High | Low |
Mechanistic Insights
-
Steric Effects : The ortho-bromine and ethylamino group create a crowded environment, slowing bimolecular reactions.
-
Electronic Effects : Electron-withdrawing bromine enhances the electrophilicity of the aromatic ring, facilitating coupling reactions.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol exhibit antidepressant-like effects. Studies have shown that the compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible role in therapies for conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Cancer Cell Proliferation Inhibition
A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotection in Alzheimer’s Models
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that this compound significantly reduced cell death and inflammation markers. These findings support its potential use as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity. The ethylamino chain and propane-1,3-diol backbone contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Propane-1,3-diol Derivatives with Aromatic Substituents
The propane-1,3-diol scaffold is prevalent in natural and synthetic bioactive compounds. Key analogs include:
Key Observations :
- Amino Group Role: Unlike other diols, the amino group may confer pH-dependent solubility and enable derivatization (e.g., salt formation or coordination chemistry) .
Propan-1,2-diol (Propylene Glycol) vs. Propan-1,3-diol
Propan-1,3-diol (PD) and propylene glycol (PG, propan-1,2-diol) share similar safety profiles (LD₅₀ in rats: ~20 g/kg) and antimicrobial activity, but their structural differences affect applications:
The target compound’s 1,3-diol backbone may inherit PD’s biocompatibility but differ in reactivity due to steric effects from the amino and bromophenyl groups .
Bromophenyl-Containing Analogs
Bromophenyl groups are common in pharmaceuticals for their electron-withdrawing and steric effects. Relevant analogs include:
Comparison :
- Reactivity: The target compound’s diol and amino groups enable diverse interactions (e.g., chelation) absent in simpler bromophenyl-propanols or esters.
Amino-Substituted Diols
Amino diols are rare in natural products but significant in drug design. For example:
- Synthetic Amino Diols: Piperazine-derived amino diols () exhibit neuroprotective or antimicrobial activity, though lacking bromophenyl groups .
Biological Activity
2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a brominated phenyl group and a propane-1,3-diol backbone suggests a variety of interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : CHBrNO
- Molecular Weight : 274 Da
- LogP : 1.4
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 3
The compound's structure allows for significant interactions due to the presence of hydroxyl groups, which can participate in hydrogen bonding, enhancing solubility and reactivity in biological systems .
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial applications .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially through interactions with inflammatory mediators.
- Enzyme Inhibition : The structural features suggest possible inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases mediated by these enzymes .
Case Studies and Research Findings
- Microbiological Activity Assessment :
- Enzyme Interaction Studies :
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol | CHBrNO | Similar structure; different bromine position; potential different biological properties |
| 2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol | CHBrNO | Different bromine position; studied for anti-inflammatory effects |
| 2-{[Phenyl]ethylamino}propane-1,3-diol | CHNO | Non-brominated analog; may exhibit different pharmacological activities |
Q & A
Q. What are the established synthetic routes for 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromoacetylation, hydrogenation, and base-mediated deprotection. For example:
- Step 1 : React 2-bromobenzyl alcohol with propane-1,3-diol derivatives under basic conditions (e.g., sodium ethylate in anhydrous ethanol) to form intermediates .
- Step 2 : Hydrogenation of intermediates using catalysts like Pd-C under inert atmospheres to introduce the amino group .
- Step 3 : Purification via column chromatography (e.g., XAD-II resin with water/methanol eluents) to achieve >95% purity .
Key parameters: Temperature control (~60–80°C for hydrogenation), anhydrous solvents, and pH monitoring during deprotection.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy : IR (e.g., 3340 cm⁻¹ for -OH/NH stretches), NMR (¹H/¹³C for substituent confirmation), and EIMS (e.g., m/z 433 [M]+ for molecular ion validation) .
- Chromatography : TLC (silica gel 60F254 plates with chloroform/methanol/acetic acid/water eluents) and HPLC (C18 columns, UV detection at 254 nm) to assess purity and intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in the compound’s solubility data across solvent systems?
- Methodological Answer :
- Phase-Solubility Studies : Conduct in polar (e.g., DMSO, ethanol) and non-polar (e.g., hexane) solvents at varying temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation .
- Salt Formation : Co-crystallize with counterions (e.g., HCl for hydrochloride salts) to enhance aqueous solubility, as demonstrated in structurally similar compounds like FTY720 .
Q. How does stereochemistry influence pharmacological activity, and what methods validate enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers .
- Pharmacological Assays : Compare S1P receptor binding affinity (via radioligand displacement) of enantiomers to correlate stereochemistry with activity. FTY720, a related compound, shows (S)-enantiomer specificity for immune modulation .
Q. What in vitro/in vivo models evaluate the compound’s therapeutic potential in immune modulation?
- Methodological Answer :
- In Vitro : S1P receptor internalization assays in HEK293 cells transfected with S1P1–S1P5 receptors .
- In Vivo : Murine models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis) to assess lymphocyte trafficking inhibition. Dosage optimization via pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
